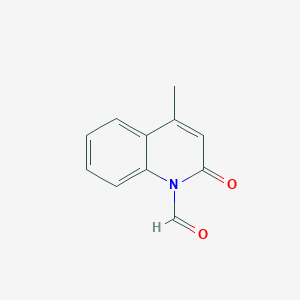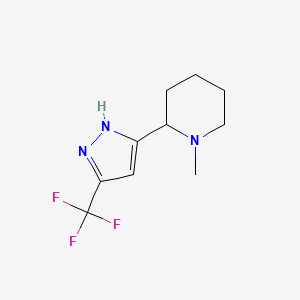
1-Methyl-2-(3-(trifluoromethyl)-1H-pyrazol-5-yl)piperidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Methyl-2-(3-(trifluoromethyl)-1H-pyrazol-5-yl)piperidine is a compound that has garnered significant interest in the fields of chemistry and pharmaceuticals
Vorbereitungsmethoden
The synthesis of 1-Methyl-2-(3-(trifluoromethyl)-1H-pyrazol-5-yl)piperidine typically involves multiple steps, starting with the preparation of the pyrazole ring followed by the introduction of the trifluoromethyl group and the piperidine ring. One common synthetic route involves the reaction of 3-(trifluoromethyl)-1H-pyrazole with 1-methylpiperidine under specific conditions to yield the desired compound. Industrial production methods may involve optimizing these reactions for higher yields and purity, often using catalysts and controlled environments to ensure consistency and efficiency .
Analyse Chemischer Reaktionen
1-Methyl-2-(3-(trifluoromethyl)-1H-pyrazol-5-yl)piperidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.
Wissenschaftliche Forschungsanwendungen
1-Methyl-2-(3-(trifluoromethyl)-1H-pyrazol-5-yl)piperidine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of new pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, leveraging its unique chemical structure.
Wirkmechanismus
The mechanism of action of 1-Methyl-2-(3-(trifluoromethyl)-1H-pyrazol-5-yl)piperidine involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes and interact with intracellular targets. The pyrazole ring can form hydrogen bonds and other interactions with enzymes and receptors, modulating their activity and leading to various biological effects .
Vergleich Mit ähnlichen Verbindungen
Compared to other similar compounds, 1-Methyl-2-(3-(trifluoromethyl)-1H-pyrazol-5-yl)piperidine stands out due to its unique combination of a trifluoromethyl group and a pyrazole ring. Similar compounds include:
1-Methyl-2-(3-chloromethyl)-1H-pyrazol-5-yl)piperidine: Lacks the trifluoromethyl group, resulting in different chemical and biological properties.
1-Methyl-2-(3-(trifluoromethyl)-1H-pyrazol-4-yl)piperidine: The position of the trifluoromethyl group is different, leading to variations in reactivity and applications.
1-Methyl-2-(3-(trifluoromethyl)-1H-pyrazol-5-yl)pyrrolidine:
Eigenschaften
Molekularformel |
C10H14F3N3 |
|---|---|
Molekulargewicht |
233.23 g/mol |
IUPAC-Name |
1-methyl-2-[3-(trifluoromethyl)-1H-pyrazol-5-yl]piperidine |
InChI |
InChI=1S/C10H14F3N3/c1-16-5-3-2-4-8(16)7-6-9(15-14-7)10(11,12)13/h6,8H,2-5H2,1H3,(H,14,15) |
InChI-Schlüssel |
YMDGGBACZFAWNI-UHFFFAOYSA-N |
Kanonische SMILES |
CN1CCCCC1C2=CC(=NN2)C(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![[5-Methyl-2-(1-methylcyclohex-3-en-1-yl)-1,3-oxazol-4-yl]methanol](/img/structure/B12889683.png)
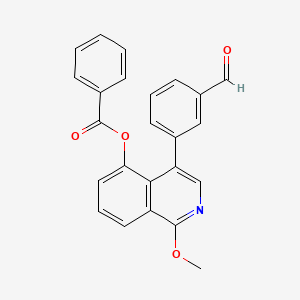
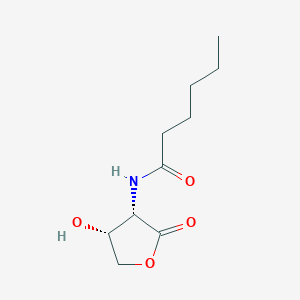
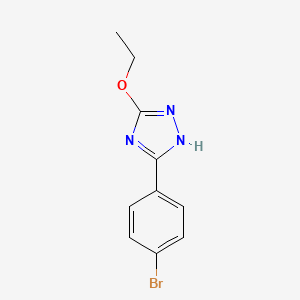
![Benzenemethanol, 3,5-bis[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]-](/img/structure/B12889709.png)
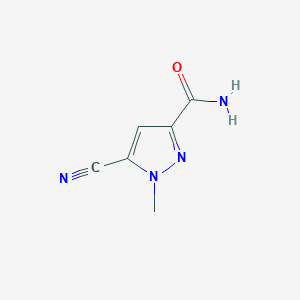


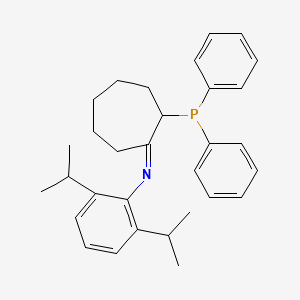

![4,9-Dimethoxy-5,8-dihydro-5,8-methanonaphtho[2,3-c]furan-1,3-dione](/img/structure/B12889747.png)
